Cycloprothrin

Stereochemistry Insecticidal Efficacy Chiral Separation

Cycloprothrin (CAS 63935-38-6) is a synthetic pyrethroid insecticide, distinguished as the first 'designer' insecticide developed from first principles by CSIRO. Chemically identified as a carboxylic ester [cyano-(3-phenoxyphenyl)methyl 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate] with the formula C₂₆H₂₁Cl₂NO₄, it operates by prolonging the open phase of insect neuronal sodium channels.

Molecular Formula C26H21Cl2NO4
Molecular Weight 482.4 g/mol
CAS No. 63935-38-6
Cat. No. B104219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloprothrin
CAS63935-38-6
Synonyms2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic Acid Cyano(3-phenoxyphenyl)methyl Ester;  Cyclosal;  Cyclosal (insecticide);  GH 414;  NK 8116;  Phencyclate
Molecular FormulaC26H21Cl2NO4
Molecular Weight482.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2(CC2(Cl)Cl)C(=O)OC(C#N)C3=CC(=CC=C3)OC4=CC=CC=C4
InChIInChI=1S/C26H21Cl2NO4/c1-2-31-20-13-11-19(12-14-20)25(17-26(25,27)28)24(30)33-23(16-29)18-7-6-10-22(15-18)32-21-8-4-3-5-9-21/h3-15,23H,2,17H2,1H3
InChIKeyCGTWCAVZZBLHQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cycloprothrin (CAS 63935-38-6) Procurement Guide: A Distinct Pyrethroid Insecticide for Aquatic-Tolerant Applications


Cycloprothrin (CAS 63935-38-6) is a synthetic pyrethroid insecticide, distinguished as the first 'designer' insecticide developed from first principles by CSIRO [1]. Chemically identified as a carboxylic ester [cyano-(3-phenoxyphenyl)methyl 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate] with the formula C₂₆H₂₁Cl₂NO₄, it operates by prolonging the open phase of insect neuronal sodium channels [2][3]. Its rational design, incorporating a DDT-like wedge for stability and a pyrethrin-like component for potency and biodegradability, results in a unique toxicological profile that sets it apart from other insecticides [1][4].

Why Cycloprothrin is Not Interchangeable: The Critical Role of Isomeric Purity and Low Fish Toxicity


Generic substitution among pyrethroids is not scientifically sound due to profound differences in stereoisomer potency and environmental toxicity. Cycloprothrin, existing as a mixture of four stereoisomers, exhibits a >5-fold difference in insecticidal activity between its most potent (1R, alphaR)-isomer and the racemic mixture, making isomeric composition a critical determinant of field efficacy [1]. Furthermore, unlike many high-potency pyrethroids (e.g., deltamethrin, cypermethrin), Cycloprothrin is a member of a distinct sub-class characterized by 'low fish-toxicity,' a parameter that is paramount for applications in or near aquatic ecosystems like rice paddies [2]. Selecting a different pyrethroid without these specific attributes can lead to significant underperformance and unacceptable environmental risk.

Cycloprothrin Quantified: Key Differentiation Metrics vs. Analogs and In-Class Compounds


Stereoisomer-Dependent Potency: (1R, alphaR)-Isomer vs. Racemic Mixture and (R)-Isomer

The insecticidal activity of Cycloprothrin is highly stereospecific. The (1R, alphaR)-isomer is significantly more potent than the commercial racemic mixture, and dramatically more potent than the (R)-isomer [1][2]. This demonstrates that sourcing a defined isomeric composition or understanding its proportion is critical for predicting efficacy.

Stereochemistry Insecticidal Efficacy Chiral Separation

Superior Aquatic Safety Profile: Fish Toxicity Comparison vs. High-Toxicity Pyrethroids

Cycloprothrin is categorized among pyrethroids with 'low fish-toxicity,' a classification that separates it from the majority of commonly used compounds in its class [1][2]. Its toxicity to aquatic life is reported to be up to three orders of magnitude (1000x) safer than some other pyrethroids [3]. This is a primary design feature for its use in flooded rice paddies, where fish are often a co-cultured food source.

Ecotoxicology Aquatic Safety Paddy Field Application

Mammalian Safety Benchmark: Comparative Acute Oral LD50 Values in Rats

Cycloprothrin exhibits extremely low acute oral mammalian toxicity. The reported LD50 value for rats is >5000 mg/kg, placing it in the lowest toxicity category and well above the threshold for classification as hazardous by most regulatory standards [1][2]. This value is significantly higher (i.e., less toxic) than many organophosphate and carbamate insecticides, and comparable to or better than other low-toxicity pyrethroids like etofenprox.

Toxicology Mammalian Safety Acute Toxicity

Efficacy on Rice Pests: Bioactivity vs. Organophosphates in Chilo suppressalis Control

In studies assessing alternatives to organophosphates for controlling the rice stem borer (Chilo suppressalis), Cycloprothrin demonstrated significantly higher bioactivity [1]. While it is grouped with 'low fish-toxicity' pyrethroids that are less potent than high-toxicity ones like deltamethrin, its efficacy is still 'much more effective' than widely used organophosphates such as methamidophos [1]. This positions it as a valuable tool for resistance management and a safer replacement for more toxic compounds.

Rice Pest Management Comparative Efficacy Resistance Management

Definitive Cycloprothrin Application Scenarios Based on Verified Differentiation


Integrated Pest Management (IPM) in Irrigated Rice Ecosystems

Cycloprothrin is the definitive pyrethroid for controlling major rice pests like the rice water weevil (Lissorhoptrus oryzophilus) and rice stem borer (Chilo suppressalis) in flooded paddy fields [1][2]. Its low toxicity to fish, a feature confirmed by its classification as a 'low fish-toxicity' compound [3], and its safety for beneficial arthropods, make it an ideal choice where fish culture (e.g., rice-fish farming) is integrated. The compound's primary action is contact, with secondary stomach action, and it also exhibits repellent and antifeedant properties, contributing to its overall effectiveness in this setting [4].

Replacement of High-Toxicity Organophosphates and Carbamates in Broad-Acre and Specialty Crops

With an acute oral LD50 of >5000 mg/kg in rats, Cycloprothrin offers a demonstrably safer mammalian toxicology profile compared to many legacy organophosphate and carbamate insecticides [5][6]. This supports its use as a drop-in replacement for these more hazardous compounds on crops such as vegetables, fruits, and cotton, where applicator safety and residue concerns are paramount [2]. The improved safety profile can streamline regulatory compliance and reduce the costs associated with personal protective equipment (PPE) and environmental mitigation.

Targeted Applications Requiring High-Efficacy Isomeric Forms

Given that the (1R, alphaR)-isomer is approximately 5-6 times more potent than the racemic mixture against key pests [7][8], procurement decisions should prioritize products with a defined and high concentration of this active isomer. This is especially critical for controlling pests with moderate susceptibility or for reducing the overall application rate of the active ingredient to meet stringent environmental load limits. Analytical reference standards of the separate isomers are essential for developing and validating manufacturing and quality control methods for these high-potency formulations [7].

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